molecular formula C19H24N2O3S B2374507 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide CAS No. 132161-89-8

2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2374507
CAS No.: 132161-89-8
M. Wt: 360.47
InChI Key: NOBISVURYNCXLY-UHFFFAOYSA-N
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Description

2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide is a chemical compound with diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(2-methylpropyl)phenylamine with 4-sulfamoylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide is unique due to its combined structural features, which confer specific chemical and biological properties. The presence of both the 2-methylpropylphenyl and sulfonamide groups allows it to participate in a wide range of reactions and exhibit diverse biological activities .

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-13(2)12-15-4-6-16(7-5-15)14(3)19(22)21-17-8-10-18(11-9-17)25(20,23)24/h4-11,13-14H,12H2,1-3H3,(H,21,22)(H2,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBISVURYNCXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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